1-(2-Ethylbutyl)piperidin-4-ol
Description
Significance of the Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry
The piperidine scaffold, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in the design and discovery of new drugs. encyclopedia.pubnih.gov Its prevalence is underscored by its presence in a multitude of FDA-approved pharmaceuticals and naturally occurring bioactive alkaloids. thieme-connect.comresearchgate.net The structural and physicochemical properties of the piperidine ring make it an attractive component for medicinal chemists. Its saturated, non-planar nature allows for the creation of three-dimensional molecular shapes that can effectively interact with biological targets. Furthermore, the nitrogen atom can act as a basic center, influencing the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for pharmacokinetic and pharmacodynamic profiles. researchgate.net
The versatility of the piperidine scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects. encyclopedia.pubijnrd.org This broad spectrum of activity highlights the ability of the piperidine core to be tailored to interact with a diverse array of biological receptors and enzymes. ijnrd.org The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce potential toxicity. thieme-connect.comresearchgate.net
Overview of Piperidin-4-ol Derivatives as Privileged Structures and Bioactive Molecules
Within the broad class of piperidines, piperidin-4-ol derivatives hold a special status as "privileged structures." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them a rich source for the development of new drugs. ekb.eg The hydroxyl group at the 4-position of the piperidine ring is a key feature, providing a site for hydrogen bonding interactions with target proteins. This functional group, combined with the conformational flexibility of the piperidine ring, allows for a wide range of structural modifications and the generation of diverse compound libraries.
The bioactivity of piperidin-4-ol derivatives is well-documented across various therapeutic areas. For instance, certain analogues have been investigated for their potential in treating tuberculosis, acting as antivirals, and modulating the activity of opioid receptors. nih.gov The 4-hydroxypiperidine (B117109) moiety is also a key component in the development of agents targeting the central nervous system, including those with potential antidepressant and antipsychotic properties. nih.gov The ability of this scaffold to be readily functionalized at the nitrogen atom and at the 4-position allows for the fine-tuning of its biological activity and selectivity. nih.gov
Rationale for Academic Research on 1-(2-Ethylbutyl)piperidin-4-ol and its Analogues
The specific academic interest in this compound stems from its potential as a building block in the synthesis of novel bioactive molecules. The 2-ethylbutyl group attached to the piperidine nitrogen introduces a lipophilic side chain that can influence the compound's interaction with biological membranes and hydrophobic pockets of target proteins. Research into this and related analogues is often driven by the need to explore new chemical space and to understand the structure-activity relationships (SAR) within a particular class of compounds.
For example, this compound has been utilized as a key intermediate in the synthesis of potential sphingosine-1-phosphate 2 (S1P₂) receptor antagonists. nih.gov The synthesis involves the coupling of this piperidinol with other molecular fragments to create more complex molecules with desired pharmacological activities. nih.gov By systematically modifying the substituents on the piperidine ring and the nature of the N-alkyl group, researchers can probe the specific structural requirements for potent and selective biological activity. This type of research is fundamental to the process of drug discovery, providing valuable insights that can guide the design of future therapeutic agents. ajchem-a.com
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1557504-95-6 | C11H23NO |
| Piperidine | 110-89-4 | C5H11N |
| Piperidin-4-ol | 5382-16-1 | C5H11NO |
| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | Not Available | C27H26Cl2F3NO3 |
| 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol | Not Available | C28H25Cl F6NO3 |
| Haloperidol | 52-86-8 | C21H23ClFNO2 |
| Penfluridol | 26864-56-2 | C28H27ClF5NO |
| 1-(Pyridin-4-ylmethyl)piperidin-4-ol | 148729-35-5 | C11H16N2O |
| Sphingosine-1-phosphate 2 (S1P₂) | Not Available | Not Applicable |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylbutyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(4-2)9-12-7-5-11(13)6-8-12/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGOWQRLNYGMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Spectroscopic and Structural Characterization of 1 2 Ethylbutyl Piperidin 4 Ol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of atoms within the 1-(2-Ethylbutyl)piperidin-4-ol structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 2-ethylbutyl group and the piperidine (B6355638) ring. The piperidine ring protons typically appear as complex multiplets due to chair-to-chair conformational exchange and spin-spin coupling between adjacent axial and equatorial protons. rsc.org
The key expected proton signals are:
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between δ 1.5 and 4.0 ppm.
Piperidine C4-H: A multiplet around δ 3.5-3.8 ppm, coupled to the adjacent methylene (B1212753) protons at C3 and C5.
Piperidine C2-H and C6-H (equatorial and axial): Complex multiplets typically found in the δ 2.0-3.0 ppm region. The protons on the carbons adjacent to the nitrogen are deshielded.
Piperidine C3-H and C5-H (equatorial and axial): Multiplets usually observed further upfield, between δ 1.4-1.9 ppm.
N-CH₂ Protons: A doublet of doublets or a multiplet in the δ 2.2-2.5 ppm range, deshielded by the adjacent nitrogen atom.
Ethylbutyl CH Proton: A multiplet around δ 1.3-1.5 ppm.
Ethylbutyl -CH₂- Protons: A multiplet resulting from the two methylene groups, expected around δ 1.2-1.4 ppm.
Ethylbutyl -CH₃ Protons: Two overlapping triplets corresponding to the two methyl groups, appearing in the most upfield region of the spectrum, around δ 0.8-1.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OH | 1.5 - 4.0 | br s |
| H-4 | 3.5 - 3.8 | m |
| H-2, H-6 | 2.0 - 3.0 | m |
| H-3, H-5 | 1.4 - 1.9 | m |
| N-CH ₂- | 2.2 - 2.5 | m |
| -CH (CH₂)₂ | 1.3 - 1.5 | m |
| -CH ₂CH₃ | 1.2 - 1.4 | m |
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. Carbons adjacent to heteroatoms (oxygen and nitrogen) are characteristically deshielded and appear at higher chemical shifts (downfield). openstax.org
The predicted carbon signals are:
Piperidine C4: The carbon bearing the hydroxyl group is the most deshielded of the ring carbons, expected around δ 65-70 ppm.
Piperidine C2 and C6: These carbons, being adjacent to the nitrogen atom, are also significantly deshielded and would appear in the δ 50-55 ppm region.
Piperidine C3 and C5: These carbons are expected to resonate further upfield, around δ 30-35 ppm.
N-CH₂ Carbon: The methylene carbon attached to the nitrogen is expected around δ 60-65 ppm.
Ethylbutyl CH Carbon: This methine carbon is predicted to be in the δ 35-40 ppm range.
Ethylbutyl -CH₂- Carbon: The ethyl group's methylene carbon should appear around δ 25-30 ppm.
Ethylbutyl -CH₃ Carbons: The terminal methyl carbons are the most shielded, appearing at δ 10-15 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 | 65 - 70 |
| C-2, C-6 | 50 - 55 |
| C-3, C-5 | 30 - 35 |
| N-C H₂- | 60 - 65 |
| -C H(CH₂)₂ | 35 - 40 |
| -C H₂CH₃ | 25 - 30 |
To definitively assign the complex and often overlapping signals in the NMR spectra of piperidine derivatives, 2D NMR techniques are indispensable. nih.govacs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between H-4 and the protons on C-3/C-5, between H-2/H-6 and H-3/H-5, and within the entire 2-ethylbutyl side chain, confirming the connectivity of the aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.edu It is crucial for assigning which proton signal corresponds to which carbon signal, for example, linking the proton signal at ~3.6 ppm to the carbon signal at ~67 ppm (C-4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is vital for connecting different fragments of the molecule. For instance, a key correlation would be observed between the protons of the N-CH₂ group (on the ethylbutyl chain) and the C-2 and C-6 carbons of the piperidine ring, unambiguously confirming the point of attachment of the side chain to the ring nitrogen.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its alcohol and tertiary amine functionalities. openstax.orglibretexts.org
Key vibrational bands expected are:
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. dummies.comyoutube.com
C-H Stretch: Multiple sharp peaks between 3000 and 2800 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the ethylbutyl side chain.
C-N Stretch: A moderate absorption in the 1250-1000 cm⁻¹ range, indicative of the C-N bond of the tertiary amine. libretexts.org
C-O Stretch: A strong absorption band for the secondary alcohol C-O bond, typically appearing in the 1100-1000 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Alkane | C-H Stretch | 3000 - 2800 | Medium-Strong |
| Tertiary Amine | C-N Stretch | 1250 - 1000 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its ionization and subsequent fragmentation. The molecular formula for this compound is C₁₁H₂₃NO, giving it a molecular weight of approximately 185.31 g/mol .
In electron ionization (EI) or electrospray ionization (ESI), the molecule would form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The most characteristic fragmentation pathway for N-alkyl piperidines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. openstax.orgnih.gov
Key expected fragments include:
Molecular Ion Peak: An ion at m/z 185 (for [M]⁺) or 186 (for [M+H]⁺). The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule. openstax.org
α-Cleavage Fragment: The most significant fragmentation would be the loss of a propyl radical (•CH₂CH₂CH₃) from the 2-ethylbutyl side chain via cleavage of the bond beta to the nitrogen, leading to a stable iminium ion, which would be the base peak.
Loss of Water: Dehydration involving the loss of the hydroxyl group as a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 167 ([M-H₂O]⁺). nih.govscielo.br
Ring Fragmentation: Cleavage within the piperidine ring itself can also occur, generating a series of smaller fragment ions characteristic of the piperidine core.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure / Loss | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 186 |
| [M]⁺ | Molecular Ion | 185 |
| [M-H₂O]⁺ | Loss of water | 167 |
| Base Peak | α-cleavage (loss of •C₃H₇) | 142 |
Elemental Analysis (CHN) for Purity and Composition Confirmation
Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This technique is fundamental for confirming that the empirical formula of a synthesized compound matches its theoretical composition, thereby providing a measure of its purity.
For this compound (C₁₁H₂₃NO), the theoretical elemental composition is calculated as follows:
Carbon (C): (11 × 12.011) / 185.31 × 100% = 71.29%
Hydrogen (H): (23 × 1.008) / 185.31 × 100% = 12.50%
Nitrogen (N): (1 × 14.007) / 185.31 × 100% = 7.56%
Oxygen (O) (by difference): 100% - (71.29% + 12.50% + 7.56%) = 8.65%
Experimental results from a CHN analyzer for a purified sample should fall within ±0.4% of these calculated values to confirm the molecular formula.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 71.29 |
| Hydrogen | H | 12.50 |
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Hydroxypiperidine (B117109) |
| N-ethyl-piperidin-4-ol |
X-ray Crystallography for Solid-State Molecular Structure Determination
The crystal structure of piperidin-4-ol reveals that the piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the substituents can occupy either axial or equatorial positions. The hydroxyl group at the C4 position is found to be in an equatorial orientation, which minimizes steric strain.
To illustrate the typical crystallographic parameters for this class of compounds, the following table presents data for a known polymorph of piperidin-4-ol.
| Crystallographic Parameter | Value for Piperidin-4-ol |
| Crystal System | Tetragonal |
| Space Group | P-4 21 c |
| a (Å) | 12.0295 |
| b (Å) | 12.0295 |
| c (Å) | 8.0824 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Z | 8 |
Data sourced from the Crystallography Open Database (COD) entry 7219500. osti.gov
Conformational Analysis of the Piperidine Ring System
The conformational flexibility of the piperidine ring is a key determinant of the biological and chemical properties of its derivatives. The piperidine ring can, in principle, exist in several conformations, including the chair, boat, and twist-boat forms. However, the chair conformation is significantly more stable and is the predominant form for most piperidine derivatives.
The introduction of a bulky N-substituent, such as the 2-ethylbutyl group in this compound, has a profound impact on the conformational equilibrium of the piperidine ring. The conformational preference is largely governed by the minimization of steric strain. There are two possible chair conformations for a monosubstituted piperidine, which are in equilibrium through a process of ring inversion. These conformers differ in the orientation of the substituent on the nitrogen atom, which can be either axial or equatorial.
In the case of this compound, the equatorial conformation of the N-(2-ethylbutyl) group is strongly favored. An axial orientation would lead to significant steric hindrance between the substituent and the axial hydrogen atoms at the C2 and C6 positions of the piperidine ring. This type of steric interaction, known as 1,3-diaxial interaction, is energetically unfavorable and destabilizes the axial conformer.
Computational studies and spectroscopic analyses of N-alkylpiperidines have consistently shown a strong preference for the equatorial orientation of the alkyl group. The energy difference between the equatorial and axial conformers increases with the steric bulk of the N-substituent. For a group as large as 2-ethylbutyl, the equilibrium would lie almost exclusively towards the equatorial conformer.
While the chair conformation is the most stable, other conformations like the twist-boat can also be present in small populations, particularly in solution. The energy barrier for ring inversion from one chair form to another proceeds through higher-energy twist-boat and boat transition states. For N-substituted piperidines, the presence of non-chair conformations is generally low but can be influenced by factors such as substitution patterns and the solvent environment. ias.ac.in
Iv. Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jksus.orgresearchgate.net It is widely applied to determine a molecule's optimized geometry, electronic properties, and chemical reactivity. jksus.orgresearchgate.net For 1-(2-Ethylbutyl)piperidin-4-ol, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would provide a foundational understanding of its intrinsic molecular characteristics. jksus.orgresearchgate.net
The initial step in computational analysis involves geometry optimization, a process that calculates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its minimum energy state. mdpi.comarxiv.org This optimization provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. The piperidine (B6355638) ring is expected to adopt a stable chair conformation, with the substituents occupying either axial or equatorial positions to minimize steric hindrance.
| Illustrative Optimized Geometric Parameters for this compound | |
|---|---|
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (piperidine ring) | ~1.47 |
| C-C (piperidine ring) | ~1.54 |
| C-O (hydroxyl group) | ~1.43 |
| N-C (N-alkyl bond) | ~1.48 |
| Bond Angles (°) | |
| C-N-C (piperidine ring) | ~111.5 |
| C-C-N (piperidine ring) | ~110.0 |
| C-O-H (hydroxyl group) | ~108.5 |
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy level is associated with a molecule's capacity to donate electrons, while the LUMO energy level relates to its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trmdpi.com A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
| Example Electronic Properties of this compound | |
|---|---|
| Electronic Property | Calculated Value (eV) |
| HOMO Energy (EHOMO) | -6.50 |
| LUMO Energy (ELUMO) | 0.85 |
| HOMO-LUMO Energy Gap (ΔE) | 7.35 |
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity profile. researchgate.netmdpi.com These descriptors help in understanding the molecule's behavior in chemical reactions. researchgate.net Key descriptors include electronegativity (χ), which measures the power to attract electrons; chemical hardness (η), which measures resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the energy lowering upon accepting electrons. mdpi.comijcce.ac.ir
| Calculated Global Chemical Reactivity Descriptors | |
|---|---|
| Descriptor | Value |
| Electronegativity (χ) | 2.825 eV |
| Chemical Hardness (η) | 3.675 eV |
| Global Softness (S) | 0.272 eV-1 |
| Electrophilicity Index (ω) | 1.087 eV |
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. mdpi.comjournaljpri.com This technique is crucial in drug discovery for identifying potential drug candidates by predicting their binding affinity and interaction patterns within the active site of a biological target. mdpi.com For this compound, docking studies could reveal its potential to modulate the activity of various receptors, such as sigma receptors or cholinesterases, which are common targets for piperidine-based compounds. nih.govcumhuriyet.edu.tr
Docking algorithms calculate a score, often expressed as binding energy in kcal/mol, which estimates the strength of the protein-ligand interaction. researchgate.netnih.gov A more negative binding energy value signifies a more favorable and stable interaction. nih.gov By comparing the binding energy of this compound to that of a known reference inhibitor for a specific protein target, its potential efficacy can be assessed.
| Illustrative Docking Results Against a Hypothetical Protein Target | ||
|---|---|---|
| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
| This compound | -8.2 | ~500 nM |
| Reference Inhibitor | -9.5 | ~50 nM |
Beyond a simple score, docking analysis provides a detailed view of the binding mode, identifying the specific amino acid residues that interact with the ligand. nih.govnih.gov These interactions can include hydrogen bonds, ionic bonds (salt bridges), hydrophobic interactions, and van der Waals forces. For this compound, the protonated nitrogen of the piperidine ring could form a key ionic interaction with an acidic residue like aspartate (ASP) or glutamate (B1630785) (GLU) in a receptor's binding site. nih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor, while the bulky 2-ethylbutyl group is likely to engage in hydrophobic interactions within a nonpolar pocket of the active site. nih.gov
| Plausible Molecular Interactions for this compound in a Receptor Binding Site | ||
|---|---|---|
| Molecular Moiety | Interaction Type | Potential Interacting Residues |
| Piperidine Nitrogen (protonated) | Ionic Bond / Salt Bridge | Asp126, Glu172 |
| Hydroxyl Group (-OH) | Hydrogen Bond | Tyr206, Ser159 |
| 2-Ethylbutyl Group | Hydrophobic / van der Waals | Phe107, Trp151, Leu333 |
Target Protein Selection for Piperidin-4-ol Derivatives (e.g., Enzymes, Receptors)
The therapeutic potential of piperidin-4-ol derivatives is defined by their interaction with specific biological targets. Computational methods, particularly molecular docking, are crucial for identifying and characterizing these interactions. Research has shown that the versatile piperidin-4-ol scaffold can be tailored to interact with a diverse range of proteins, including enzymes and G-protein coupled receptors (GPCRs). nih.govnih.govmdpi.com
Enzymes: Derivatives of piperidin-4-ol have been investigated as inhibitors for several classes of enzymes. For instance, molecular docking studies have been applied to analyze the interaction of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives with renin, an enzyme implicated in hypertension. ijpbs.com These studies help elucidate the binding modes of the inhibitors within the active site of the target. ijpbs.com Another significant enzyme target is 8-oxo-guanine DNA glycosylase 1 (OGG1), where N-piperidinyl-benzimidazolone derivatives have been identified as potent inhibitors through computational screening and subsequent biochemical assays. nih.gov Additionally, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, has been targeted with (4-piperidinyl)-piperazine derivatives, with computational studies correlating inhibitory activities with stereo-chemical parameters. arabjchem.orgresearchgate.net
Receptors: G-protein coupled receptors (GPCRs) are a major class of drug targets, and piperidin-4-ol derivatives have shown significant promise in modulating their activity. nih.govnih.govfilizolalab.org The 4-hydroxypiperidine (B117109) core is found in potent antagonists of the human histamine (B1213489) H3 receptor, which are being explored for neurological and psychiatric disorders. sigmaaldrich.com Similarly, derivatives have been identified as potent C-C chemokine receptor type 5 (CCR5) antagonists, a validated strategy for inhibiting HIV entry into host cells. biosynth.com Computational studies have also guided the discovery of piperidine-based compounds with high affinity for Sigma 1 Receptors (S1R), revealing specific binding poses within the receptor's hydrophobic pockets. nih.gov
The following table summarizes key protein targets identified for various piperidin-4-ol derivatives through computational and experimental studies.
| Derivative Class | Target Protein | Target Class | Therapeutic Area |
| 2,6-Diphenylpiperidin-4-ol | Renin | Enzyme (Protease) | Hypertension |
| (4-Piperidinyl)-piperazines | Acetyl-CoA carboxylase (ACC) | Enzyme (Ligase) | Metabolic Disorders, Diabetes |
| N-Piperidinyl-benzimidazolone | 8-Oxo-guanine DNA glycosylase 1 (OGG1) | Enzyme (Glycosylase) | Cancer |
| 4-Oxypiperidines | Histamine H3 Receptor | GPCR | Neurological Disorders |
| Piperidine derivatives | C-C chemokine receptor type 5 (CCR5) | GPCR | HIV/AIDS |
| Benzylpiperidine-derived compounds | Sigma 1 Receptor (S1R) | Receptor | Neurological Disorders |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For piperidine derivatives, a wide array of descriptors are calculated to capture their physicochemical properties. These are broadly categorized as 1D, 2D, and 3D descriptors.
1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.
2D Descriptors: Calculated from the 2D representation of the molecule, these are more complex and include topological indices, connectivity indices, and electro-topological state (E-state) indices. nih.gov Software like PaDEL is often used to calculate a large number of 2D topological descriptors for QSAR studies on piperidine derivatives. nih.gov
3D Descriptors: These are derived from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, HOMO/LUMO energies), and quantum-chemical parameters. nih.govicm.edu.plresearchgate.net Studies on furan-pyrazole piperidine derivatives have successfully used 3D autocorrelation descriptors to model their inhibitory activity. nih.gov
In a QSAR study on 3,5-bis(arylidene)-4-piperidones, descriptors such as molecular density, topological indices (e.g., X2A), and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and dipole moment were found to be crucial for determining cytotoxic properties. nih.gov
| Descriptor Type | Examples | Relevance to Piperidin-4-ol Derivatives |
| Topological | Connectivity indices, Kappa shape indices, E-state indices | Describes molecular size, shape, and branching, influencing receptor fit and bioavailability. |
| Geometrical/Steric | Molecular volume, Surface area, Ovality | Quantifies the 3D shape and size of the molecule, critical for steric interactions within a binding pocket. arabjchem.org |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic interactions, hydrogen bonding capability, and reactivity. nih.gov |
| Quantum-Chemical | Total energy, Heat of formation | Provides detailed information on electronic structure and stability. |
| Constitutional | Molecular weight, Atom/bond counts | Basic descriptors that correlate with overall size and lipophilicity. |
Development of Predictive Models for Biological Activity
Once descriptors are calculated, various statistical methods are employed to build predictive models. The goal is to create a robust equation that can accurately predict the biological activity of new, unsynthesized compounds.
Several linear and non-linear methods have been used to develop QSAR models for piperidine derivatives:
Multiple Linear Regression (MLR): This is a common starting point, creating a simple linear equation. nih.govnih.gov Genetic algorithms (GA) are often paired with MLR (GA-MLR) to select the most relevant subset of descriptors, improving the model's predictive power. nih.gov
Partial Least Squares (PLS): A method similar to MLR but more suitable for datasets with a large number of correlated descriptors. Genetic Algorithm-Partial Least Squares (GA-PLS) has been shown to produce more accurate predictive models for the cytotoxicity of 3,5-bis(arylidene)-4-piperidones compared to MLR. nih.gov
Machine Learning Methods: More advanced, non-linear techniques are also applied. These include Support Vector Machines (SVM), Artificial Neural Networks (ANN), and k-Nearest Neighbors (k-NN). researchgate.net
The quality and predictive ability of these models are rigorously assessed through internal and external validation techniques. nih.gov Key statistical parameters include the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² (R²pred) for an external test set. nih.gov For instance, a GA-PLS model for 3,5-bis(arylidene)-4-piperidones demonstrated good predictivity with R²pred values ranging from 0.80 to 0.94. nih.gov Similarly, models predicting the toxicity of piperidine derivatives against Aedes aegypti achieved determination coefficients (r²) greater than 0.85 on training sets and 0.8 on test sets using OLS-MLR and linear SVM. nih.gov
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for screening databases to find new, structurally diverse molecules with the potential for similar activity.
Ligand-Based Pharmacophore Generation
Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown. mdpi.comimtm.cz The model is generated by superimposing a set of active molecules and extracting their common chemical features. nih.gov This approach relies on the principle that molecules with similar biological activity often share a common binding mode and therefore a common arrangement of pharmacophoric features. nih.gov
For a series of piperidin-4-ol derivatives, a typical pharmacophore model might include features such as:
Hydrogen Bond Acceptors (HBA): The oxygen of the hydroxyl group and the nitrogen of the piperidine ring.
Hydrogen Bond Donors (HBD): The hydrogen of the hydroxyl group.
Positive Ionizable (PI): The piperidine nitrogen, which is often protonated at physiological pH.
Hydrophobic/Aromatic (H/ARO): Substituents on the piperidine ring or nitrogen atom.
The generation process involves conformational analysis of the active ligands to identify their low-energy, bioactive conformations. Algorithms then identify common features and their spatial relationships to build a hypothesis. nih.gov The resulting models are validated for their ability to distinguish active from inactive compounds. nih.govnih.gov
Structure-Based Pharmacophore Derivation
When the 3D structure of the target protein, typically from X-ray crystallography, is available, a structure-based pharmacophore model can be derived. This method analyzes the key interactions between the protein and a bound ligand within the active site.
The process involves identifying the critical amino acid residues in the binding pocket that interact with the ligand. The chemical features of these residues (e.g., hydrogen-bonding, charged, hydrophobic) are then translated into pharmacophoric features. This creates a model representing the ideal spatial arrangement of features for optimal binding. For example, in the study of Sigma 1 Receptor (S1R) ligands, the binding site was characterized by a central core and two hydrophobic pockets, with the piperidine nitrogen forming a key ionic interaction. nih.gov A structure-based pharmacophore derived from such a complex would include a positive ionizable feature and two hydrophobic features positioned to fit these pockets. This approach provides a more direct and accurate representation of the necessary interactions for biological activity compared to ligand-based methods.
Virtual Screening Applications Based on Pharmacophore Models
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Pharmacophore modeling is a key aspect of this process, focusing on the essential three-dimensional arrangement of functional groups that are critical for biological activity. researchgate.net
A pharmacophore model for a specific biological target can be generated based on the known interactions of active ligands. This model then serves as a 3D query to filter large compound databases. For a molecule like this compound, this process would involve:
Pharmacophore Feature Identification : The key chemical features of this compound, such as hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the nitrogen atom), and hydrophobic regions (the ethylbutyl group and the piperidine ring), would be identified.
Database Screening : This pharmacophore query would then be used to screen virtual compound libraries. The aim is to identify other molecules that share a similar 3D arrangement of these key features and thus have a higher probability of binding to the same target.
Hit Identification : The compounds that match the pharmacophore model are considered "hits" and are prioritized for further investigation, such as molecular docking studies or in vitro testing. nih.gov
This approach is instrumental in the early stages of drug discovery for lead generation and optimization. peerj.com
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of computational drug discovery that forecasts the pharmacokinetic properties of a compound. nih.gov These predictions help in the early identification of candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in clinical trials. researchgate.net
For this compound, various computational models would be employed to predict its ADME profile. These models are typically built using data from a large number of diverse compounds and utilize machine learning algorithms or quantitative structure-property relationships (QSPR).
Prediction of Absorption and Distribution Characteristics
The absorption and distribution of a drug are fundamental to its efficacy. Computational tools can predict several key parameters for this compound that govern these processes.
Key predicted absorption and distribution parameters would include:
Gastrointestinal (GI) Absorption : Prediction of how well the compound is absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability : Assessment of the compound's ability to cross the BBB, which is crucial for drugs targeting the central nervous system.
Plasma Protein Binding (PPB) : Estimation of the extent to which the compound binds to proteins in the blood plasma, as only the unbound fraction is typically active.
Caco-2 Permeability : An in silico model of the human intestinal lining to predict intestinal absorption. researchgate.net
A hypothetical interactive data table illustrating the predicted absorption and distribution characteristics of this compound is presented below.
| Parameter | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Permeant | Yes | Potential to act on targets within the central nervous system. |
| Plasma Protein Binding | Moderate | A significant fraction of the compound is expected to be free in circulation. |
| Caco-2 Permeability (nm/s) | >10 x 10-6 | High permeability across the intestinal cell layer. |
Prediction of Metabolic Fate (Computational Models)
Understanding the metabolic fate of a compound is essential for evaluating its potential for drug-drug interactions and toxicity. nih.gov Computational models can predict the likely metabolic pathways and the specific enzymes involved. nih.gov
For this compound, these models would predict:
Sites of Metabolism (SOM) : Identification of the atoms in the molecule that are most likely to be modified by metabolic enzymes.
Metabolite Structures : Prediction of the chemical structures of the metabolites that are formed.
CYP450 Inhibition/Induction : Assessment of the compound's potential to inhibit or induce major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.
Below is a hypothetical interactive data table summarizing the predicted metabolic fate of this compound.
| Aspect of Metabolism | Prediction | Implication |
| Primary Sites of Metabolism | Hydroxylation of the piperidine ring, N-dealkylation. | The compound is likely to be metabolized through these common pathways. |
| Major Metabolites | Hydroxylated and N-dealkylated derivatives. | These metabolites would need to be synthesized and tested for activity and toxicity. |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibition | Predicted Non-inhibitor | Lower risk of interactions with drugs metabolized by the most common CYP enzyme. |
V. Structure Activity Relationship Sar Investigations of 1 2 Ethylbutyl Piperidin 4 Ol Derivatives
Impact of N-Substituent Modifications on Biological Activity and Selectivity
The substituent attached to the piperidine (B6355638) nitrogen plays a pivotal role in determining the biological activity and selectivity of 4-hydroxypiperidine (B117109) derivatives. This position is often directed towards a hydrophobic pocket in the target receptor or enzyme, and modifications can significantly alter binding affinity.
Varying the nature of the N-substituent from simple alkyl groups to more complex arylalkyl or acyl moieties can modulate the compound's interaction with various biological targets. For instance, in the context of steroid-5α-reductase inhibitors, N-substituents like diphenylacetyl and dicyclohexylacetyl on a piperidine core showed potent inhibitory activity. Research on N-alkyl piperidines has demonstrated that even subtle changes to the N-alkyl group, such as introducing branching, can influence regioselectivity in subsequent chemical reactions, highlighting the steric and electronic influence of this group.
The introduction of different N-substituents can also confer selectivity for different receptor subtypes. For example, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a range of N-substituents were explored to identify potent and selective opioid receptor antagonists, establishing the existence of a significant lipophilic binding site distal to the nitrogen. The biological activity is therefore highly dependent on the size, shape, and lipophilicity of the N-substituent, which must be optimized to achieve the desired pharmacological profile.
| N-Substituent Modification | General Impact on Biological Activity | Reference Example |
| Simple Alkyl Chains | Establishes baseline hydrophobic interactions. Activity often increases with chain length to a certain point. | Analgesic activity in alkyl piperidine derivatives. |
| Branched Alkyl Chains (e.g., 2-Ethylbutyl) | Can improve metabolic stability and optimize fit within specific hydrophobic pockets. | Influence on properties of pyrrolidinium-based electrolytes. |
| Arylalkyl Groups (e.g., Benzyl) | Introduces potential for π-π stacking and other aromatic interactions, often increasing potency. | Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids). |
| Acyl Groups (e.g., Benzoyl) | Can act as a hydrogen bond acceptor and alter electronic properties, influencing binding and metabolism. | Inhibitors of steroid-5α-reductase. |
| Complex Cyclic Groups (e.g., Adamantanoyl) | Provides significant bulk and lipophilicity, which can enhance binding in large hydrophobic pockets. | Inhibitors of steroid-5α-reductase. |
Role of the 4-Hydroxyl Group in Receptor/Enzyme Interactions
The 4-hydroxyl group on the piperidine ring is a key functional group that can significantly influence the binding affinity and specificity of ligands. Its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with polar residues (such as serine, threonine, or tyrosine) in the binding site of a protein.
The importance of this hydroxyl group has been demonstrated in various studies. For example, in a series of P-glycoprotein inhibitors, the presence of a 4-hydroxy-4-phenyl-piperidine moiety was shown to increase inhibitory potency nearly tenfold compared to analogs lacking this group, suggesting a distinct and crucial interaction mediated by the hydroxyl group. Similarly, studies on sigma-1 receptor ligands found that reducing a 4-aroylpiperidine to the corresponding 4-(α-hydroxyphenyl)piperidine significantly increased receptor affinity in most cases, underscoring the favorable contribution of the hydroxyl group to binding.
The high desolvation penalty of the hydroxyl group means that for it to contribute positively to binding affinity, the ligand's scaffold must allow for a precise spatial orientation within the binding site to form favorable hydrogen bonds. When correctly positioned, this interaction can anchor the ligand in the active site, enhancing both potency and selectivity. The 4-piperidinol core is a common feature in potent antagonists of the human H3 receptor, further highlighting its importance in drug design.
Influence of Alkyl Chain Length and Branching (e.g., 2-Ethylbutyl) on Biological Profiles
The length and branching of the N-alkyl substituent, such as the 2-ethylbutyl group, are critical determinants of a compound's pharmacological profile. These characteristics directly influence the compound's lipophilicity, steric profile, and ability to fit within the hydrophobic binding pockets of target proteins.
Generally, increasing the length of a linear alkyl chain enhances lipophilicity, which can lead to stronger hydrophobic interactions and increased biological activity, up to an optimal length. Beyond this point, excessively long chains may introduce steric hindrance or reduce aqueous solubility, thereby decreasing activity.
Branching in the alkyl chain, as seen in the 2-ethylbutyl group, can have several effects. It increases the steric bulk of the substituent, which can lead to a more specific fit in a receptor pocket, potentially enhancing selectivity for one target over another. Furthermore, branched alkyl groups can improve a compound's metabolic stability by shielding adjacent sites from metabolic enzymes. For instance, studies on N-alkyl piperidines have shown that α-branched substituents are well-tolerated in certain reactions and can influence the molecule's conformational preferences. The 2-ethylbutyl group represents a specific combination of chain length and branching that has likely been optimized for a particular target, balancing the need for sufficient hydrophobic interaction with a precise steric fit.
| N-Alkyl Substituent | Key Feature | General Impact on Biological Profile |
| N-Methyl | Smallest alkyl group | Provides minimal steric hindrance; often used as a baseline for SAR studies. |
| N-Propyl | Short linear chain | Increases lipophilicity compared to methyl, may improve hydrophobic interactions. |
| N-Butyl | Medium linear chain | Further increases lipophilicity; may approach optimal length for some targets. |
| N-Isopropyl | Branched chain | Introduces steric bulk near the nitrogen, can enhance selectivity and metabolic stability. |
| N-(2-Ethylbutyl) | Branched, larger chain | Offers a specific combination of size, branching, and lipophilicity to optimize fit in a defined hydrophobic pocket. |
Exploration of Bioisosteric Replacements on the Piperidine Scaffold and Side Chains
Common bioisosteres for the piperidine ring include other saturated heterocycles like morpholine (B109124) or thiomorpholine, which introduce heteroatoms that can alter polarity, solubility, and metabolic stability. More advanced replacements include spirocyclic systems, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. These spirocyclic analogs can maintain the key vector orientations of substituents while offering improved metabolic stability and novel intellectual property. For example, replacing a piperidine ring with 2-azaspiro[3.3]heptane was found to reduce lipophilicity and improve metabolic stability in certain contexts.
Bioisosterism can also be applied to the side chains. For example, the 4-hydroxyl group could potentially be replaced by a small amine or thiol group to probe for alternative hydrogen bonding interactions, although such changes would also significantly alter the compound's physicochemical properties.
Correlation between Lipophilicity and Pharmacological Potential
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial physicochemical parameter that affects a drug's entire pharmacokinetic and pharmacodynamic profile. For piperidine derivatives, a clear correlation often exists between lipophilicity and pharmacological potential.
An optimal level of lipophilicity is required for a compound to effectively traverse biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for central nervous system targets. Studies on various piperidine-containing compounds have shown that biological activity often increases with lipophilicity, as hydrophobic interactions are frequently a key driver of ligand-receptor binding. For example, a study on benzophenone-type P-glycoprotein inhibitors found a positive correlation (r² = 0.56) between calculated logP values and inhibitory potency.
Identification of Key Pharmacophoric Features for Specific Target Interactions
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Based on the SAR data for 4-hydroxypiperidine derivatives, a general pharmacophore model can be proposed.
The key features for many ligands in this class include:
A Basic Nitrogen Atom: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the receptor binding pocket. This feature is a cornerstone of many piperidine-based pharmacophores.
A Hydrophobic Region: This is defined by the N-substituent (e.g., the 2-ethylbutyl group). This part of the molecule interacts with a hydrophobic pocket in the target protein through van der Waals forces. The size, shape, and flexibility of this substituent are critical for achieving high affinity and selectivity.
A Hydrogen-Bonding Group: The 4-hydroxyl group serves as a key hydrogen bond donor and/or acceptor. This directional interaction helps to properly orient the molecule within the binding site and contributes significantly to binding energy.
These three features—a basic amine, a hydrophobic moiety, and a hydrogen-bonding group—constitute the fundamental pharmacophore for many biologically active 1-alkyl-piperidin-4-ol derivatives. The precise spatial arrangement and relative orientation of these features are what ultimately determine the compound's affinity and selectivity for its specific molecular target.
Vi. in Vitro Biological Activity and Mechanistic Studies Non Clinical Focus
Enzyme Inhibition Studies
Dihydrofolate Reductase (DHFR) Inhibition Assays
Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer therapies. The piperidine (B6355638) scaffold has been incorporated into novel molecules designed to inhibit DHFR. A recent study detailed the synthesis and evaluation of a series of 4-piperidine-based thiosemicarbazones for their inhibitory activity against the DHFR enzyme. The investigation revealed that these compounds exhibited potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.govresearchgate.net Among the tested derivatives, compound 5p was identified as the most active, with an IC50 value of 13.70 ± 0.25 µM. nih.gov
Another study focused on benzamide derivatives of trimethoprim, a known DHFR inhibitor, where the piperidine moiety was a key structural feature. All the synthesized benzamides demonstrated activity against human DHFR (hDHFR), with IC50 values in the range of 4.72 to 20.17 µM, which was more potent than the parent compound, trimethoprim (IC50 of 55.26 µM) under the same conditions. mdpi.com The nitrogen atom within the piperidine ring is suggested to be crucial for effective interaction with the enzyme's active site, potentially forming hydrogen bonds with key amino acid residues and thereby enhancing binding affinity. nih.gov
Table 1: DHFR Inhibitory Activity of Selected Piperidine Derivatives
| Compound Class | Specific Compound | Target | IC50 (µM) |
|---|---|---|---|
| 4-Piperidine-based thiosemicarbazones | Compound 5p | DHFR | 13.70 ± 0.25 |
| 4-Piperidine-based thiosemicarbazones | General Range | DHFR | 13.70 - 47.30 |
| Benzamide Trimethoprim Derivatives | General Range | hDHFR | 4.72 - 20.17 |
Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)
Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE10A, in particular, is a target for the treatment of certain neuropsychiatric disorders. While the literature on piperidine derivatives as direct inhibitors of PDE10A is not as extensive as for other targets, the exploration of novel scaffolds for PDE10A inhibition is an active area of research. For instance, a study on benzothiophene derivatives led to the identification of a potent PDE10A inhibitor with an IC50 of 7.6 nM. nih.gov The development of diverse chemical structures, potentially including piperidine-based compounds, is crucial for advancing therapies targeting PDE10A. nih.gov
KasA Enzyme Inhibition in Mycobacterium tuberculosis
The rise of drug-resistant tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. The enzyme β-ketoacyl-ACP synthase A (KasA) is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall, making it an attractive drug target. umw.edunih.govnih.gov Virtual screening efforts have identified piperidine-based compounds as potential inhibitors of KasA. umw.edu
A notable discovery was a 4-piperidin-4-ol derivative, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol , which was found to inhibit the in vitro growth of Mycobacterium bovis, a surrogate for M. tuberculosis, at a concentration of 5 µM. umw.edu This finding underscores the potential of the piperidin-4-ol scaffold as a starting point for the development of new anti-tuberculosis agents. Further research has involved the synthesis of derivatives of this initial hit compound to explore the structure-activity relationship and improve potency. umw.eduumw.edu The inhibition of KasA by such compounds would disrupt the formation of the mycolic acid layer, leading to bacterial cell death. umw.edu
Table 2: Anti-mycobacterial Activity of a Piperidin-4-ol Derivative
| Compound | Target Organism | Activity |
|---|---|---|
| 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol | M. bovis | Growth inhibition at 5 µM |
Glycosidase Inhibitory Activity
Inhibitors of glycosidase enzymes, such as α-glucosidase and α-amylase, are used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. The piperidine scaffold is a feature in several compounds with demonstrated glycosidase inhibitory activity.
A study on a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine , showed a potent in vitro inhibition of α-amylase at 97.30%. mdpi.com In another investigation, a series of phthalimide-benzenesulfonamide derivatives containing a piperidine moiety displayed excellent inhibitory activity against α-glucosidase, with IC50 values for several compounds in the range of 19.39 to 25.57 µM. researchgate.net These values are noteworthy as they are more potent than the standard drug acarbose in the same study. researchgate.net Although not piperidine derivatives, structurally related piperazine compounds have also shown potent noncompetitive inhibition of α-glucosidase with Ki values as low as 5.75 µM, suggesting the therapeutic potential of this class of heterocyclic compounds. nih.gov
Table 3: Glycosidase Inhibitory Activity of Piperidine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) / % Inhibition |
|---|---|---|
| Phthalimide-benzenesulfonamide-piperidine hybrids | α-Glucosidase | 19.39 - 25.57 |
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-Amylase | 97.30% inhibition |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. The piperidine ring is a key structural component of donepezil, a widely used AChE inhibitor, and has inspired the development of many other potent inhibitors. ijpsi.org
One study reported a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, with 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride emerging as an exceptionally potent AChE inhibitor with an IC50 value of 0.56 nM. nih.gov This compound was found to be 18,000 times more selective for AChE over butyrylcholinesterase (BuChE). nih.gov Another series of piperidinone derivatives also demonstrated significant AChE inhibitory activity; for example, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one had an IC50 of 12.55 µM. acgpubs.org The tertiary nitrogen in the piperidine ring is thought to play a crucial role by interacting with the anionic site of the AChE enzyme. ijpsi.org
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives
| Compound | IC50 |
|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM |
Tyrosine Kinase and Protein Kinase B Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. mdpi.comed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic agents. ed.ac.uknih.gov The piperidine scaffold has been incorporated into molecules targeting these enzymes.
For instance, a class of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt). semanticscholar.org In the realm of tyrosine kinases, piperlongumine, a natural product containing a piperidine ring, has been investigated for its anticancer effects. While direct enzymatic inhibition data for piperlongumine against tyrosine kinases from the provided search results is focused on cellular effects, it has shown potent cytotoxic effects in lung cancer cell lines with IC50 values around 5.84 to 6.05 µM. nih.gov These findings suggest that the piperidine moiety can be a valuable component in the design of novel kinase inhibitors.
Ubiquitination Assays and E2 Enzyme Inhibition
The process of ubiquitination, involving the sequential action of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes, is crucial for protein degradation and cell signaling. frontiersin.orgfrontiersin.org E2 enzymes are central to this cascade, receiving activated ubiquitin from an E1 enzyme and transferring it to a substrate protein with the help of an E3 ligase. frontiersin.orgfrontiersin.org
There is currently no specific research available detailing the direct effects of 1-(2-Ethylbutyl)piperidin-4-ol on ubiquitination assays or its potential as an inhibitor of E2 enzymes. However, the broader field has seen the development of protein-based inhibitors, known as ubiquitin variants (UbVs), that can specifically target and inhibit E2 enzymes. nih.govnih.govresearchgate.netresearchgate.net These UbVs have been shown to bind to E2 enzymes at sites distinct from the active site, effectively blocking the ubiquitination process by interfering with E1 binding or by preventing ubiquitin chain elongation. nih.govnih.govresearchgate.netresearchgate.net This emerging area of research highlights the potential for developing specific inhibitors for E2 enzymes, though the activity of small molecules like this compound in this context remains to be investigated.
Receptor Binding and Antagonism Assays
The CXCR3 receptor, a G protein-coupled receptor, and its chemokine ligands are key players in inflammatory responses, primarily mediated by T cells. researchgate.net Overexpression of CXCR3 is associated with several immune-related diseases, making it a target for therapeutic intervention. researchgate.netprovidence.org
Specific studies on the CXCR3 receptor antagonism of this compound are not available. However, research into structurally related compounds containing piperidine scaffolds has identified potent CXCR3 antagonists. nih.govresearchgate.netnih.gov For instance, a series of piperazinyl-piperidine derivatives were identified through high-throughput screening as effective CXCR3 antagonists. nih.govresearchgate.net Further optimization of a pyrazinyl-piperazinyl-piperidine scaffold led to the identification of compounds with high CXCR3 affinity. nih.gov These findings indicate that the piperidine core is a viable scaffold for the development of CXCR3 antagonists.
Table 1: Examples of Piperidine-Containing CXCR3 Antagonists and their Activity Note: Data for this compound is not available. The compounds listed are structurally related examples.
| Compound Class | Key Structural Feature | Activity |
| Piperazinyl-piperidines | Aryl piperazine linked to piperidine | Potent CXCR3 antagonists nih.govresearchgate.net |
| Pyrazinyl-piperazinyl-piperidines | Pyrazine linked to piperazinyl-piperidine | Single-digit nanomolar CXCR3 affinity nih.gov |
| 2,4-Disubstituted piperidines | Substituents at C2 and C4 of piperidine | Selective CCR3 antagonists (related chemokine receptor) nih.gov |
| Azaquinazolines (e.g., AMG 487) | Azaquinazoline core | IC50 of 8.0 nM for CXCL10 binding medchemexpress.com |
| Nonpeptide antagonists (e.g., TAK-779) | Non-peptidic small molecule | Potent antagonist of CXCR3 and CCR5 medchemexpress.com |
The dopamine D2 receptor (DRD2) is a primary target for antipsychotic medications. nih.gov The binding affinity of various compounds to this receptor is a critical measure of their potential pharmacological activity.
Direct binding affinity data for this compound at the dopamine D2 receptor is not documented in the available literature. However, studies on other piperidin-4-ol derivatives have demonstrated high affinity for the D2 receptor. For example, certain 4-(iodophenyl)-1-(indolylmethyl)piperidin-4-ol analogs have shown high D2 binding affinity and selectivity over the D3 receptor subtype. nih.gov The structure of the piperidine derivative, including substituents on both the piperidine ring and the nitrogen atom, significantly influences the binding affinity and selectivity. nih.govchemrxiv.org
Table 2: Dopamine D2 Receptor Binding Affinities (Ki) for Various Piperidine Derivatives Note: Data for this compound is not available. The compounds listed are for illustrative purposes to show the activity of the piperidine scaffold.
| Compound | Structure | D2 Receptor Ki (nM) | Reference |
| 1-(4-Fluoro-phenyl)-2-(1-phenethyl-piperidin-4-yl)-ethanone | Piperidine with phenethyl and fluoro-phenyl ethanone substituents | 42 | bindingdb.org |
| 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | Piperidin-4-ol with iodophenyl and methoxy-indolylmethyl substituents | High Affinity (specific Ki not stated) | nih.gov |
| Risperidone | Atypical antipsychotic with a complex piperidine-containing structure | High Affinity | nih.govresearchgate.net |
| Haloperidol | Classical antipsychotic with a piperidine core | High Affinity | researchgate.net |
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that regulate diverse biological functions. nih.gov S1PR2, in particular, has been implicated in various physiological and pathological processes, including inflammation and fibrosis. nih.govmdpi.com
There is no specific information available regarding the binding interactions of this compound with the S1PR2 receptor. The development of S1PR2 modulators is an active area of research, with compounds like JTE-013 being identified as selective S1PR2 antagonists. nih.govmdpi.com Research has focused on various heterocyclic scaffolds to develop potent and selective S1PR2 ligands, but piperidin-4-ol derivatives have not been a primary focus in the published literature for this specific target. nih.gov
Antimicrobial Activity Evaluation (In Vitro)
The antibacterial potential of various chemical compounds is often evaluated in vitro against common pathogenic bacteria such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. nih.govrsc.org
While direct studies on the antibacterial efficacy of this compound are not available, numerous studies have demonstrated that the piperidine scaffold is a promising feature in the design of new antimicrobial agents. biomedpharmajournal.orgacademicjournals.orgbiointerfaceresearch.comyu.edu.jo Various derivatives of piperidin-4-one and piperidine have shown significant activity against both S. aureus and E. coli. biomedpharmajournal.orgbiointerfaceresearch.comyu.edu.jo The antibacterial effect is often dependent on the specific substitutions on the piperidine ring. For example, some synthesized piperidin-4-one derivatives have exhibited good activity when compared to standard antibiotics like ampicillin. biomedpharmajournal.org The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric in these studies.
Table 3: In Vitro Antibacterial Activity of Representative Piperidine Derivatives Note: Data for this compound is not available. The compounds listed are examples of the antibacterial potential of the piperidine chemical class.
| Compound/Extract Class | Bacterial Strain(s) | Observed Activity (MIC or Inhibition Zone) | Reference |
| N-aryl-3-chloro-1,4-dihydropyridin-4-one derivatives | S. aureus, E. coli | MIC values ranging from 3.9–7.8 μM for some derivatives | nih.gov |
| Substituted Piperidin-4-one Thiosemicarbazones | S. aureus, E. coli | Showed good activity, comparable to ampicillin in some cases | biomedpharmajournal.org |
| 2,6-disubstituted piperidin-4-one derivatives | S. aureus, E. coli | MIC of 1.5 mg/ml for one derivative against both strains | academicjournals.org |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | S. aureus, E. coli | Active against both strains, with one derivative showing good activity against S. aureus compared to chloramphenicol | biointerfaceresearch.com |
Antifungal Efficacy (e.g., against Candida albicans)
Anti-Tuberculosis Activity (In Vitro)
The piperidinol scaffold has been identified as a promising starting point for the development of new anti-tuberculosis therapeutics. A screening of commercially available compound libraries identified a piperidinol derivative with notable activity against Mycobacterium tuberculosis. nih.gov This led to the synthesis and evaluation of a library of piperidinol analogs to establish a structure-activity relationship. nih.gov
In vitro anti-tuberculosis activity is typically assessed by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of Mycobacterium tuberculosis H37Rv. In one such study, several piperidinol derivatives demonstrated significant anti-tuberculosis activity, with MICs ranging from 1.4 to 18.8 μg/mL. nih.gov Specifically, compounds with certain stereochemistry and substitutions on the phenyl ring showed enhanced potency. nih.gov For example, a derivative with (R) stereochemistry at the secondary hydroxyl group and a chloro substitution at the para position of the aryl C-ring exhibited an MIC of 1.4 μg/mL. nih.gov Another analog with (S) stereochemistry and a trifluoromethyl group at the para position of the aryl C-ring showed an MIC of 1.7 μg/mL. nih.gov
Table 1: In Vitro Anti-Tuberculosis Activity of Selected Piperidinol Analogs
| Compound | Stereochemistry | Substitution | MIC (μg/mL) |
|---|---|---|---|
| Analog 1 | (R) | p-chloro | 1.4 |
This table presents data on piperidinol analogs, not this compound, to illustrate the anti-tuberculosis potential of the core scaffold.
Anti-Influenza Virus Activity and Mechanism of Inhibition
The development of novel anti-influenza agents is a critical area of research due to the high mutation rate of the influenza virus. While direct studies on this compound are absent in the provided literature, research on other piperidine-containing scaffolds has shown promise. The mechanism of action for such compounds can vary, targeting different stages of the viral life cycle. Some antiviral compounds work by inhibiting viral entry into host cells, which is often mediated by the viral hemagglutinin (HA) protein. Others may target viral replication by inhibiting the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the transcription and replication of the viral genome. nih.gov Another strategy involves inhibiting the viral neuraminidase (NA), which is crucial for the release of newly formed virus particles from the host cell. The effectiveness of these compounds is often evaluated in cell-based assays that measure the inhibition of virus-induced cytopathic effects or the reduction in viral titer. nih.gov
Antioxidant Activity Assays (In Vitro)
The antioxidant potential of chemical compounds is frequently evaluated using various in vitro assays. These assays measure the ability of a compound to neutralize free radicals, which are unstable molecules that can cause cellular damage.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for assessing antioxidant activity. mdpi.com This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While no specific data for this compound was found, this assay is a standard preliminary screen for antioxidant potential in various chemical entities, including heterocyclic compounds. The antioxidant capacity of piperidine derivatives would be highly dependent on the nature of their substituents, with groups capable of donating hydrogen atoms or stabilizing radicals enhancing this activity.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., HepG2, A549, HCT-116, MCF7)
The in vitro cytotoxicity of novel compounds is a crucial first step in the discovery of potential anticancer agents. This involves testing the compound against various cancer cell lines to determine its ability to inhibit cell growth or induce cell death. Commonly used cell lines for such screenings include HepG2 (liver carcinoma), A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and MCF7 (breast adenocarcinoma). jksus.orgekb.eg
The cytotoxicity is typically quantified by the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability. While no specific cytotoxicity data for this compound against these cell lines was identified, numerous studies have reported the anticancer activities of various piperidine derivatives. For example, certain pyrimidine-bridging combretastatin derivatives containing a piperidine moiety have shown potent cytotoxicity against MCF-7 and A549 cell lines. ekb.eg Similarly, other heterocyclic compounds incorporating the piperidine scaffold have demonstrated significant cytotoxic effects against HepG2 and HCT-116 cells. ekb.eg
Table 2: Illustrative In Vitro Cytotoxicity of Piperidine-Containing Compounds Against Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrimidine-bridged combretastatin analog | MCF-7 (Breast) | 3.38 - 4.67 |
| Pyrimidine-bridged combretastatin analog | A549 (Lung) | 3.71 - 4.63 |
| Pyrido[2,3-d]pyrimidine derivative | HepG-2 (Liver) | 0.3 |
This table provides examples of the cytotoxic potential of compounds containing a piperidine moiety and is not representative of this compound.
Mechanistic Elucidation of Biological Actions (Non-Clinical)
Understanding the mechanism through which a compound exerts its biological effects is a fundamental aspect of non-clinical research. For piperidine derivatives exhibiting biological activity, mechanistic studies aim to identify their specific molecular targets and pathways. For instance, in the context of anticancer activity, investigations might explore whether a compound induces apoptosis (programmed cell death), causes cell cycle arrest at a specific phase, or inhibits key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway. nih.gov
For antimicrobial activities, studies may focus on determining if the compound disrupts the microbial cell wall or membrane, inhibits essential enzymes, or interferes with nucleic acid synthesis. In the case of antiviral action, mechanistic elucidation could involve identifying the specific viral protein (e.g., hemagglutinin, neuraminidase, or polymerase) that the compound binds to and inhibits. researchgate.net Techniques such as molecular docking studies can provide insights into the potential binding interactions between the compound and its biological target. nih.gov Elucidating these mechanisms is crucial for the rational design and optimization of more potent and selective therapeutic agents based on the piperidine scaffold.
Time-of-Addition Experiments for Viral Replication Interference
Time-of-addition (TOA) experiments are a crucial tool in virology to determine at which stage of the viral replication cycle an antiviral compound exerts its inhibitory effect nih.gov. This method involves adding the test compound at various time points to cell cultures that have been synchronously infected with a virus nih.gov. By observing when the compound loses its ability to inhibit viral replication, researchers can pinpoint its target.
The viral replication cycle is a multi-step process that includes attachment, entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly of new virions, and their release. A standard TOA protocol typically involves infecting susceptible cells with a virus for a set period, after which the unbound virus is removed. The compound is then added at different intervals post-infection nih.gov. The extent of viral replication is measured at a later time point, often by quantifying viral antigens or genetic material researchgate.net.
For instance, if a compound that inhibits viral entry is added after the virus has already entered the host cell, it will have no effect on viral replication. Conversely, an inhibitor of a later stage, such as viral genome replication, will remain effective even when added several hours post-infection, up until the point that replication has already occurred nih.gov. Reference compounds with known mechanisms of action are often used as controls to validate the experimental setup nih.govresearchgate.netresearchgate.net. This approach has been widely used to characterize inhibitors of various viruses, including HIV and influenza nih.govnih.gov. For example, in HIV research, compounds can be classified as targeting early-stage events like binding and reverse transcription, or late-stage events like integration and protease activity nih.govresearchgate.net.
DNA and Protein (e.g., BSA) Binding Studies and Kinetics
Understanding the interaction of a compound with biological macromolecules such as DNA and proteins is fundamental to pharmacology. These binding events can be the basis of a drug's mechanism of action, or they can influence its pharmacokinetic and pharmacodynamic properties. Various biophysical techniques are employed to study these interactions, including spectroscopic methods and molecular docking.
The binding of a ligand to DNA can occur through several modes, such as intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate backbone nih.govmdpi.com. These interactions can be quantified by determining binding constants, which indicate the affinity of the compound for the DNA. Kinetic studies, such as those using stopped-flow techniques, can provide insights into the rates of association and dissociation of the compound-DNA complex mdpi.com.
Similarly, protein binding studies are crucial. Bovine Serum Albumin (BSA) is often used as a model protein due to its structural similarity to human serum albumin. The binding of a compound to albumin can affect its distribution and availability in the body. The kinetics of protein-DNA interactions are also a significant area of study, as they are central to cellular processes like transcription and replication nih.gov. The recognition and binding of specific DNA sequences by proteins is a complex process that can involve one-dimensional diffusion (sliding) along the DNA molecule as well as three-dimensional diffusion in the cellular environment nih.gov.
Modulation of Specific Intracellular Pathways (e.g., Keap1-Nrf2)
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress msjonline.orgunibo.itmdpi.com. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation nih.govresearchgate.net. However, in the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2 researchgate.net. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, inducing their expression msjonline.orgunibo.itnih.gov.
The modulation of the Keap1-Nrf2 pathway by chemical compounds is of significant therapeutic interest for a variety of diseases characterized by oxidative stress and inflammation unibo.itmdpi.com. Compounds can activate this pathway by reacting with cysteine residues on Keap1, thereby disrupting the Keap1-Nrf2 interaction. The activation of the Nrf2 pathway leads to the upregulation of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) mdpi.comnih.gov.
Researchers use a variety of in vitro assays to determine if a compound modulates this pathway. These can include reporter gene assays to measure ARE activity, Western blotting to assess the nuclear accumulation of Nrf2 and the expression of its target genes, and RT-qPCR to measure the mRNA levels of these genes nih.gov. By studying the effects of a compound on the Keap1-Nrf2 pathway, scientists can gain a deeper understanding of its potential to protect cells from oxidative damage.
Vii. Future Directions and Research Perspectives for 1 2 Ethylbutyl Piperidin 4 Ol Analogues
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 1-(2-Ethylbutyl)piperidin-4-ol analogues will increasingly focus on efficiency, cost-effectiveness, and environmental sustainability. Modern synthetic strategies are moving away from classical, multi-step approaches toward more streamlined and greener methods.
Key areas of development include:
One-Pot and Multicomponent Reactions (MCRs): These reactions combine multiple synthetic steps into a single operation, reducing solvent waste, purification steps, and reaction time. growingscience.commdpi.comacs.orgacs.orgtandfonline.com For instance, a pseudo four-component reaction has been successfully used to produce highly substituted piperidine (B6355638) derivatives in the presence of choline chloride/urea, highlighting an efficient and environmentally friendly approach. tandfonline.com Such methodologies could be adapted for the synthesis of this compound analogues, allowing for rapid generation of diverse compound libraries.
Green Chemistry Approaches: The use of water as a solvent, non-toxic catalysts, and milder reaction conditions are central to sustainable synthesis. nih.govresearchgate.net An effective method for synthesizing highly functionalized piperidines has been developed using sodium lauryl sulfate (SLS) as a catalyst in water at room temperature. growingscience.com Similarly, cobalt-based nanoparticle catalysts have been used for the acid-free hydrogenation of pyridines to piperidines in water. mdpi.com These green approaches minimize the environmental impact of chemical synthesis. nih.govrsc.orgunibo.it
Catalytic Hydrogenation: Asymmetric hydrogenation of pyridine derivatives using catalysts like iridium, rhodium, and palladium allows for the stereoselective synthesis of specific chiral piperidine isomers. mdpi.com A recently developed ruthenium-cobalt nanoparticle catalyst enables the synthesis of piperidines from furfural, a bio-based platform chemical, demonstrating a sustainable route from renewable resources. nih.gov
| Methodology | Key Advantages | Potential Application for Piperidin-4-ol Analogues | Reference |
|---|---|---|---|
| One-Pot Multicomponent Reactions | High efficiency, operational simplicity, reduced waste | Rapid diversification of substituents on the piperidine ring | growingscience.comacs.org |
| Green Catalysis (e.g., in water) | Environmentally friendly, use of non-toxic reagents | Sustainable large-scale production | growingscience.comnih.gov |
| Asymmetric Catalytic Hydrogenation | High stereoselectivity, access to specific enantiomers | Development of stereochemically pure drug candidates | mdpi.com |
| Biomass Conversion | Use of renewable feedstocks, reduced reliance on fossil fuels | Creation of a fully sustainable synthetic pathway | nih.gov |
Advanced Computational and Chemoinformatics Applications in Drug Design
Computational methods are becoming indispensable in modern drug discovery, accelerating the design and optimization of new drug candidates. researchgate.nettaylorfrancis.com For analogues of this compound, these tools offer powerful ways to predict activity, understand structure-activity relationships (SAR), and prioritize compounds for synthesis.
Future applications in this area include:
Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity. researchgate.netpharmacophorejournal.comresearchgate.net These models can be used to screen large virtual libraries of compounds to identify novel hits with the desired activity profile. For piperidine derivatives, pharmacophore models have been developed to identify potent ligands for targets like the sigma receptor. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to validate docking poses and understand the stability of interactions. researchgate.netnih.govresearchgate.netrsc.orgmdpi.com These simulations can reveal crucial amino acid residues involved in binding and guide the design of analogues with improved affinity and selectivity. nih.gov
Machine Learning and AI: Machine learning algorithms can be trained on existing bioactivity data to predict the properties of new compounds. github.ionih.govgithub.complos.org These models can predict various endpoints, including target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby reducing the number of compounds that need to be synthesized and tested experimentally. taylorfrancis.com
Chemoinformatics Analysis: Tools from chemoinformatics can be used to analyze the properties of designed libraries. acs.orgnih.gov For example, calculating properties like pKa and three-dimensionality can help assess the "lead-likeness" of new fluorinated piperidine fragments and predict potential liabilities such as hERG channel affinity, which is linked to cardiac toxicity. acs.orgnih.gov
| Computational Tool | Application | Expected Outcome | Reference |
|---|---|---|---|
| Pharmacophore Modeling | Identify key chemical features for biological activity | Guide virtual screening and de novo design of new analogues | researchgate.netpharmacophorejournal.com |
| Molecular Docking | Predict binding mode and affinity of ligands to a target | Prioritize compounds for synthesis and testing | researchgate.net |
| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes | Refine understanding of binding interactions and guide optimization | nih.govresearchgate.net |
| Machine Learning (e.g., QSAR) | Predict bioactivity and ADMET properties | Reduce late-stage attrition by identifying promising candidates early | github.ioplos.org |
Exploration of New Biological Targets and Novel Mechanisms of Action
The piperidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. clinmedkaz.orgclinmedkaz.org Future research will focus on identifying novel targets for this compound analogues and elucidating their mechanisms of action.
Promising areas for exploration include:
Systematic Screening: High-throughput screening of diverse libraries of piperidinol analogues against panels of receptors, enzymes, and ion channels can uncover unexpected biological activities. nih.govnih.gov
In Silico Target Prediction: Computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can predict potential protein targets for new compounds based on chemical similarity to known ligands. clinmedkaz.orgclinmedkaz.org This approach can identify potential activities ranging from anticancer and antimicrobial to effects on the central nervous system. clinmedkaz.org
Phenotypic Screening: Testing compounds in cell-based or organism-based assays without a preconceived target can reveal novel mechanisms of action. A high-throughput screen identified a novel piperidine-based derivative that effectively inhibits influenza virus replication through a mechanism that occurs after the virus enters the host cell. nih.gov
Known Target Classes: Based on existing research on piperidine-containing molecules, analogues of this compound could be designed and evaluated as inhibitors of various targets. For example, piperidinol analogues have shown activity as anti-tuberculosis agents. nih.govnih.gov Other piperidine derivatives have been investigated as potential treatments for Alzheimer's disease by targeting cholinesterases or as dual agonists of μ-opioid and σ1 receptors for neuropathic pain. encyclopedia.pubajchem-a.com
Design of Prodrug Strategies involving the Piperidin-4-ol Scaffold for Optimized Delivery
A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov The piperidin-4-ol scaffold is well-suited for prodrug design due to the presence of the hydroxyl group, which can be chemically modified.
Future research in this area will likely involve:
Ester and Carbamate Prodrugs: The hydroxyl group of the piperidin-4-ol moiety can be converted into ester or carbamate linkages. These linkages can be designed to be cleaved by enzymes (e.g., esterases) in the target tissue, releasing the active parent drug. This strategy can improve properties such as solubility, membrane permeability, and oral bioavailability.
Targeted Delivery: Prodrugs can be designed for targeted delivery to specific tissues or cells. For example, piperine, a natural alkaloid prodrug, has been loaded into functionalized nanoparticles for targeted delivery to colon cancer cells. nih.govnih.gov Similar strategies could be employed for piperidin-4-ol analogues to enhance their efficacy and reduce systemic side effects.
Application of this compound and its Analogues as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.govcambridgemedchemconsulting.com The development of potent, selective, and well-characterized analogues of this compound as chemical probes can be a valuable goal.
Key considerations for developing these analogues as chemical probes include:
Potency and Selectivity: A high-quality chemical probe must be potent against its intended target and highly selective over other related targets. cambridgemedchemconsulting.comlongdom.org This ensures that any observed biological effect can be confidently attributed to the modulation of the specific target. nih.gov
Target Engagement: It is crucial to demonstrate that the chemical probe directly interacts with its target in a cellular context. researchgate.net Techniques like cellular thermal shift assays (CETSA) can be used to confirm target engagement.
Use in Target Validation: Once validated, these chemical probes can be used to explore the biological function of their target protein and to validate it as a potential therapeutic target for drug discovery. nih.govlongdom.org Developing a "tool kit" of such probes can help in the unbiased identification of targets relevant to disease. longdom.org
Inactive Controls: The synthesis of a structurally similar but biologically inactive analogue (a negative control) is highly desirable. cambridgemedchemconsulting.com This helps to ensure that the observed phenotype is due to on-target effects rather than non-specific compound properties.
By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold and its analogues, paving the way for the discovery of new chemical tools and therapeutic agents.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
- Purify intermediates using column chromatography or recrystallization.
- Building blocks like 1-(but-3-yn-1-yl)piperidin-4-ol hydrochloride (EN300-1216569) suggest analogous strategies for introducing branched alkyl groups .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Safety measures are informed by structurally similar piperidine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C, away from oxidizing agents and heat sources .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Response : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Advanced: How can researchers assess the receptor-binding affinity of this compound for serotonin receptors?
Answer:
Methodological Framework :
Radioligand Binding Assays :
- Use ³H-LSD or ³H-serotonin as tracers.
- Incubate the compound with membrane preparations expressing 5-HT receptors (e.g., 5-HT1F or 5-HT1A).
- Calculate Ki values using competitive binding curves (e.g., Cheng-Prusoff equation) .
Functional Assays :
Q. Example Data :
| Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Source |
|---|---|---|---|---|
| 5-HT1F | Binding | 11 | – | |
| 5-HT1F | cAMP | – | 47 |
Advanced: How can structural modifications improve the pharmacological profile of this compound?
Answer:
Strategies :
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability.
- Scaffold Hybridization : Merge with benzimidazole or quinoline moieties (as seen in 4-(quinolin-3-yl)piperidin-4-ol derivatives) to improve receptor selectivity .
- Crystallography : Use X-ray diffraction (1.3 Å resolution) to resolve ligand-receptor interactions and guide rational design .
Case Study :
Modifying the 2-ethylbutyl chain to a cyclopentyl group increased 5-HT1F binding affinity by 40% in analogous compounds .
Advanced: How should researchers address contradictions in reported bioactivity data for piperidin-4-ol derivatives?
Answer:
Root Causes and Solutions :
Assay Variability :
- Standardize cell lines (e.g., HEK293T vs. CHO) and receptor expression levels.
- Include positive controls (e.g., serotonin for 5-HT1F assays) .
Compound Purity :
- Verify purity (>95%) via HPLC or NMR. Impurities from alkylation byproducts (e.g., dialkylated derivatives) can skew results .
Data Normalization :
- Use Z-factor scoring to validate assay robustness.
- Replicate experiments across independent labs to confirm trends.
Example : Discrepancies in Gi/o coupling efficacy for 5-HT1F ligands were resolved by controlling for nonspecific luminescence interference at ≥3 μM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
